molecular formula C24H40O4 B10753890 alpha-Hydroxydeoxycholic acid

alpha-Hydroxydeoxycholic acid

Katalognummer: B10753890
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: DGABKXLVXPYZII-FKEALSDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Hydroxydeoxycholic acid is a tertiary bile acid derived from deoxycholic acid. It is a significant compound in the field of medicinal chemistry due to its unique structure and biological activities. The molecular formula of this compound is C24H40O4, and it is known for its role in various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxydeoxycholic acid involves multiple steps. One of the notable synthetic routes includes the Mukaiyama aldol condensation, followed by ozone oxidative cleavage and SmI2 promoted reductive deoxygenation . This method starts with cholic acid and involves a series of ten steps to yield the desired product.

Industrial Production Methods: Industrial production of this compound is typically based on the same principles as laboratory synthesis but scaled up to meet commercial demands. The process involves rigorous control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Hydroxydeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like ozone and reducing agents such as samarium(II) iodide (SmI2). The reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield various hydroxylated derivatives, while reduction reactions can lead to deoxygenated products.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of alpha-Hydroxydeoxycholic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It emulsifies fats in the gut, aiding in their digestion and absorption . When used in therapeutic applications, it can disrupt cell membranes in adipocytes, leading to the breakdown of fat cells .

Vergleich Mit ähnlichen Verbindungen

Alpha-Hydroxydeoxycholic acid is similar to other bile acids such as chenodeoxycholic acid, lithocholic acid, and deoxycholic acid. its unique hydroxylation pattern gives it distinct properties and biological activities .

List of Similar Compounds:
  • Chenodeoxycholic acid
  • Lithocholic acid
  • Deoxycholic acid
  • Allocholic acid

This compound stands out due to its specific hydroxylation, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C24H40O4

Molekulargewicht

392.6 g/mol

IUPAC-Name

4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15-,16?,17-,18?,19?,20+,21+,23-,24-/m1/s1

InChI-Schlüssel

DGABKXLVXPYZII-FKEALSDISA-N

Isomerische SMILES

CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Kanonische SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.